molecular formula C9H19NO2 B2923096 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol CAS No. 1522661-31-9

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Cat. No. B2923096
CAS RN: 1522661-31-9
M. Wt: 173.256
InChI Key: SINSWHPDTBKQCH-UHFFFAOYSA-N
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Description

“3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” is a chemical compound with the IUPAC name 3-(2-amino-1,1-dimethylethyl)tetrahydro-3-furanol . It has a CAS Number of 1503390-91-7 and a molecular weight of 159.23 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO2/c1-7(2,5-9)8(10)3-4-11-6-8/h10H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (159.23 ), its physical form (powder ), and its storage temperature (4°C ).

Scientific Research Applications

Engineered Biofuel Production

Biofuel Development : A study by Bastian et al. (2011) explored the modification of amino acid pathways in Escherichia coli to facilitate anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. By engineering ketol-acid reductoisomerase and alcohol dehydrogenase enzymes to use nicotinamide dinucleotide (NADH) instead of nicotinamide dinucleotide phosphate (NADPH), the study achieved 100% theoretical yield of isobutanol under anaerobic conditions. This work represents a significant advance in the development of economically competitive biofuel production processes (Bastian et al., 2011).

Synthetic Chemistry Advances

N-Substituted 1,3-Oxazinan-2-ones Synthesis : Trifunović et al. (2010) developed an efficient, simple synthesis method for N-substituted 1,3-oxazinan-2-ones through a one-pot reaction. This method involves the use of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating a novel approach to synthesize these compounds, which could have implications in medicinal chemistry and drug design (Trifunović et al., 2010).

Biochemistry and Medicinal Chemistry

Antioxidative Defense Mechanisms : Research by Zamora, Alaiz, and Hidalgo (1997) investigated the antioxidative activity of oxidized lipid/amino acid reaction products (OLAARPs), demonstrating their significant protective effects against lipid peroxidation and protein damage. This suggests that OLAARPs could play a critical role in antioxidative defense mechanisms, potentially mitigating oxidative stress-related diseases (Zamora, Alaiz, & Hidalgo, 1997).

Advanced Material Synthesis

Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization. This compound enables the generation of alkyl and nitroxide radicals under UV irradiation, facilitating the synthesis of polymers with potential applications in material science (Guillaneuf et al., 2010).

Safety and Hazards

The safety information for “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINSWHPDTBKQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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